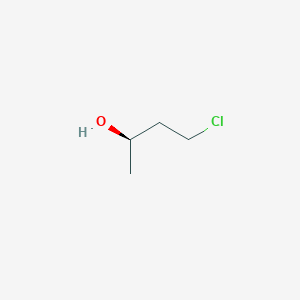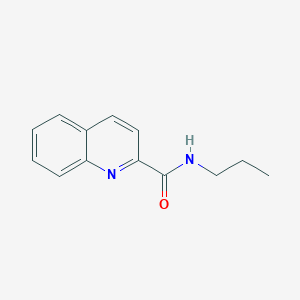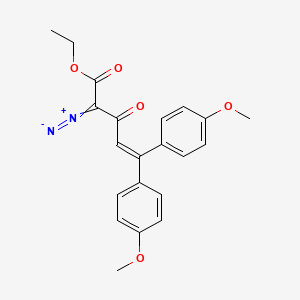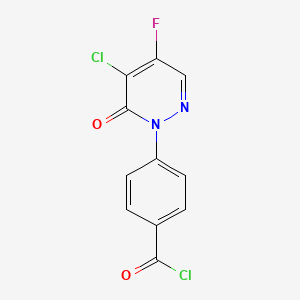
(2R)-4-Chlorobutan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-4-Chlorobutan-2-ol is an organic compound with the molecular formula C4H9ClO It is a chiral molecule, meaning it has a non-superimposable mirror image
准备方法
Synthetic Routes and Reaction Conditions: (2R)-4-Chlorobutan-2-ol can be synthesized through several methods. One common approach involves the reaction of ®-2-butanol with thionyl chloride (SOCl2) to introduce the chlorine atom at the 4th position. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable methods, such as the chlorination of butanol derivatives using chlorine gas in the presence of a catalyst. This method allows for the efficient production of large quantities of the compound.
化学反应分析
Types of Reactions: (2R)-4-Chlorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form (2R)-4-chlorobutane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form (2R)-butane-2,4-diol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Sodium hydroxide (NaOH) in aqueous solution is often employed.
Major Products Formed:
Oxidation: (2R)-4-chlorobutanone or (2R)-4-chlorobutanal.
Reduction: (2R)-4-chlorobutane.
Substitution: (2R)-butane-2,4-diol.
科学研究应用
(2R)-4-Chlorobutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions to understand stereospecificity.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (2R)-4-Chlorobutan-2-ol depends on its application. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl and chlorine functional groups. These groups participate in various reactions, such as nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved are specific to the reactions it undergoes.
相似化合物的比较
(2S)-4-Chlorobutan-2-ol: The enantiomer of (2R)-4-Chlorobutan-2-ol, with similar chemical properties but different biological activities.
4-Chlorobutan-1-ol: A structural isomer with the chlorine atom at a different position, leading to different reactivity.
2-Chlorobutan-1-ol: Another structural isomer with distinct chemical behavior.
Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in biological systems. This makes it valuable in applications requiring chiral purity and specific stereochemical configurations.
属性
CAS 编号 |
90026-42-9 |
|---|---|
分子式 |
C4H9ClO |
分子量 |
108.57 g/mol |
IUPAC 名称 |
(2R)-4-chlorobutan-2-ol |
InChI |
InChI=1S/C4H9ClO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3/t4-/m1/s1 |
InChI 键 |
AKMIPCJUTXDZKR-SCSAIBSYSA-N |
手性 SMILES |
C[C@H](CCCl)O |
规范 SMILES |
CC(CCCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14383674.png)
![2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene](/img/structure/B14383681.png)
![{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene](/img/structure/B14383686.png)
![4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid](/img/structure/B14383687.png)


![{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B14383699.png)
![1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine](/img/structure/B14383709.png)

![2-Diazonio-1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)-3-oxobut-1-en-1-olate](/img/structure/B14383723.png)

![1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one](/img/structure/B14383754.png)
![1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene](/img/structure/B14383756.png)
